1-(Thiophen-3-yl)propan-2-amine

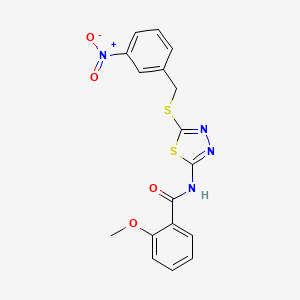

Übersicht

Beschreibung

1-(Thiophen-3-yl)propan-2-amine is a biochemical compound used for proteomics research . It has a molecular formula of C7H11NS and a molecular weight of 141.23 . It is also known as Thiopropamine, a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency .

Molecular Structure Analysis

The molecular structure of 1-(Thiophen-3-yl)propan-2-amine is given by the formula C7H11NS . This indicates that the molecule consists of 7 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom.Chemical Reactions Analysis

Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Physical And Chemical Properties Analysis

1-(Thiophen-3-yl)propan-2-amine has a molecular weight of 141.23 . It is typically stored at room temperature and in an inert atmosphere . The compound is in liquid form .Wissenschaftliche Forschungsanwendungen

- Neurotransmitter Modulation : Like amphetamine and related analogs, thiopropamine likely acts as a norepinephrine–dopamine reuptake inhibitor and/or releasing agent . This property makes it relevant for studying neurotransmitter systems and developing novel drugs.

- Serotonin Receptor Affinity : Researchers have evaluated thiopropamine derivatives for their in vitro affinity on serotoninergic 5-HT1A receptors . Understanding these interactions can guide drug design.

Corrosion Inhibition

Thiophene derivatives serve as corrosion inhibitors in industrial chemistry and material science . Their ability to protect metals from corrosion makes them valuable for various applications.

Pharmacological Properties

Thiopropamine and related compounds exhibit diverse pharmacological effects:

- Anticancer Properties : Some thiophene-based molecules demonstrate anticancer activity .

- Anti-Inflammatory and Antimicrobial Effects : Thiophene-mediated molecules possess anti-inflammatory and antimicrobial properties .

- Antihypertensive and Anti-Atherosclerotic Properties : Certain thiophene-containing drugs exhibit these effects .

Synthetic Strategies

Several synthetic methods yield thiophene derivatives:

- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for obtaining thiophene derivatives . These reactions allow access to diverse chemical structures.

Biological Activity and Microbial Inhibition

Compound 12, a derivative of thiopropamine, has shown inhibitory effects against various organisms, including B. subtilis, E. coli, P. vulgaris, and S. aureus . This highlights its potential in microbial control.

Wirkmechanismus

Target of Action

It is known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it can be inferred that 1-(Thiophen-3-yl)propan-2-amine may interact with a range of biological targets.

Mode of Action

It is suggested that like amphetamine and most of its analogues, thiopropamine most likely acts as a norepinephrine–dopamine reuptake inhibitor and/or releasing agent .

Biochemical Pathways

For instance, if it exhibits anti-inflammatory properties, it may interact with pathways involved in inflammation, such as the NF-kB pathway .

Pharmacokinetics

It is known that thiopropamine, a similar compound, is rapidly absorbed following intraperitoneal injection, with peak concentrations in the blood achieved at five minutes and a subsequent reduction to 12% of peak concentrations within two hours post-administration . It is also likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides. These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .

Safety and Hazards

The compound is marked with the GHS05 pictogram, indicating that it is corrosive . It has a hazard statement of H314, meaning it causes severe skin burns and eye damage . Precautionary measures include avoiding inhalation, contact with skin or eyes, and actions that could lead to the ingestion of the compound .

Zukünftige Richtungen

Methiopropamine, a structural analogue of 1-(Thiophen-3-yl)propan-2-amine, has been identified as a new psychoactive substance . It has been sold as a ‘legal high’ and has limited popularity as a recreational stimulant . Understanding the safety aspects of such compounds and their potential health threats is crucial for public health and can guide the development of therapeutic approaches for intoxication and guide authorities in deciding their legal status .

Eigenschaften

IUPAC Name |

1-thiophen-3-ylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEQDZAVAQTCOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401344776 | |

| Record name | 3-Thienoamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-3-yl)propan-2-amine | |

CAS RN |

149977-81-1 | |

| Record name | 3-Thienoamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(thiophen-3-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-fluoroanilino)-2-(2-morpholino-2-oxoethyl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2537626.png)

![9-((4-(2,6-dimethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2537628.png)

![3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2537637.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2537640.png)

![Methyl 3-(2,3-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2537641.png)